molecular formula C3BrCl2NS B6218278 4-bromo-2,5-dichloro-1,3-thiazole CAS No. 1005346-24-6

4-bromo-2,5-dichloro-1,3-thiazole

Cat. No.: B6218278
CAS No.: 1005346-24-6
M. Wt: 232.91 g/mol
InChI Key: ICXKVLPOAOFCIZ-UHFFFAOYSA-N
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Description

4-bromo-2,5-dichloro-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with bromine and chlorine atoms. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The presence of bromine and chlorine atoms in the thiazole ring can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dichloro-1,3-thiazole typically involves the reaction of 2,5-dichlorothiophene with bromine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dichloromethane . Another method involves the reaction of 2,5-dichlorothiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Properties

IUPAC Name

4-bromo-2,5-dichloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrCl2NS/c4-1-2(5)8-3(6)7-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXKVLPOAOFCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrCl2NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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